molecular formula C10H10O3 B036615 Allyl phenyl carbonate CAS No. 16308-68-2

Allyl phenyl carbonate

Cat. No.: B036615
CAS No.: 16308-68-2
M. Wt: 178.18 g/mol
InChI Key: ORUWSEKEVGOAQR-UHFFFAOYSA-N
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Description

Allyl phenyl carbonate is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a phenyl carbonate moiety. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Allyl phenyl carbonate is a chemical compound that primarily targets (2-alkynyl)phenylisocyanate . This compound plays a crucial role in the formation of indole, a heterocyclic aromatic organic compound .

Mode of Action

The mode of action of this compound involves a reaction with (2-alkynyl)phenylisocyanate. This reaction is catalyzed by a P(0)/Cu(I) system . The interaction between these compounds results in the formation of indole .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of indole , which is a key component in many biochemical reactions and pathways, including the production of tryptophan, a crucial amino acid.

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (17818) and solubility, may influence its bioavailability .

Result of Action

The primary result of this compound’s action is the formation of indole . Indole is a significant compound in biochemistry and organic chemistry, serving as a precursor to many pharmaceuticals and playing a vital role in the production of tryptophan.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with (2-alkynyl)phenylisocyanate is catalyzed by a P(0)/Cu(I) system . This suggests that the presence and concentration of these catalysts in the environment can significantly impact the efficacy and stability of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl phenyl carbonate can be synthesized by reacting phenyl chloroformate with allyl alcohol in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Allyl phenyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: Reduction of the carbonate group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can react with this compound under basic conditions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids, can be used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can be employed for reduction reactions.

Major Products Formed:

    Substituted Carbonates: Formed from substitution reactions.

    Epoxides and Alcohols: Resulting from oxidation of the allyl group.

    Alcohol Derivatives: Produced from reduction of the carbonate group.

Scientific Research Applications

Allyl phenyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drug candidates and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and coatings.

Comparison with Similar Compounds

    Allyl Methyl Carbonate: Similar in structure but with a methyl group instead of a phenyl group.

    Diallyl Carbonate: Contains two allyl groups instead of one.

    Allyl Acetate: Features an acetate group instead of a carbonate group.

Uniqueness: Allyl phenyl carbonate is unique due to the presence of both an allyl group and a phenyl carbonate moiety. This combination imparts distinct reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

phenyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUWSEKEVGOAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465028
Record name Allyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16308-68-2
Record name Allyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl Phenyl Carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Allyl phenyl carbonate was prepared in 97% yield by reacting 17.6 grams (0.3 mole) of allyl alcohol with 48.4 grams (0.3 mole) of phenyl chloroformate in the presence of 26.4 grams (0.33 mole) of pyridine and 300 ml of methylene chloride. The allyl phenyl carbonate soluation was washed with 5% HC1, water, dried over anhydrous sodium sulfate, filtered and the methylene chloride evaporated on a rotating evaporator under reduced pressure. The residual allyl phenyl carbonate (52.7 grams--0.29 mole) was dissolved in 200 ml of methanol and treated with 16.0 grams (0.32 mole) of 64% aqueous hydrazine at room temperature. After two hours, gase chromatography indicated that the carbonate had been completely converted to allyl carbazate and phenol. The reaction mixture was stripped of volatiles on the rotating evaporator. The residue was taken up in 200 ml of methylene chloride and washed with 50 grams of 25% sodium hydroxide to remove the phenol. The methylene chloride layer was washed with saturated salt solution, dried over sodium sulfate, filtered and the methylene chloride stripped off on the rotating evaporator. The residue weighed 9.2 grams and assayed 98.0% by gas chromatography. An additional 3.9 grams was recovered by reextracting the aqueous wash.
Quantity
17.6 g
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reactant
Reaction Step One
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48.4 g
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reactant
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26.4 g
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reactant
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16 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Allyl Phenyl Carbonate participate in palladium-catalyzed reactions, and what are the potential synthetic applications?

A1: this compound serves as an effective reagent in palladium-catalyzed decarboxylative reactions. [, ] Specifically, it readily undergoes 1,4-addition reactions with benzofuran-based azadienes in the presence of a palladium catalyst system (Pd(OAc)2/dppf/Na2CO3). [] This reaction leads to the formation of new carbon-carbon bonds, offering a valuable synthetic route to diverse molecular structures. The decarboxylation of this compound generates an electrophilic allyl species, which then reacts with the nucleophilic azadiene, ultimately affording the desired product. [] This methodology holds promise for the synthesis of various organic compounds, particularly those incorporating benzofuran motifs.

Q2: Can you elaborate on the enantioselective potential of this compound in catalytic reactions?

A2: Research indicates that this compound can participate in enantioselective carbon dioxide extrusion reactions when catalyzed by transition metals like nickel, palladium, and rhodium. [] While specific details about the enantioselectivity achieved with this compound are not provided in the abstract, this finding suggests potential applications in asymmetric synthesis. Further investigation into the optimal catalytic systems and reaction conditions for maximizing enantioselectivity with this compound is an area of interest.

Q3: Are there any documented side reactions associated with this compound in the context of hydrosilylation reactions?

A3: While the provided abstract does not offer specific details about this compound's behavior in hydrosilylation reactions, it does mention "related side-reactions." [] Further investigation into the full text of this research paper is necessary to understand the specific side reactions that might occur when using this compound alongside polymethylhydrosiloxane or similar reagents. Understanding potential side reactions is crucial for optimizing reaction conditions and achieving desired product yields.

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